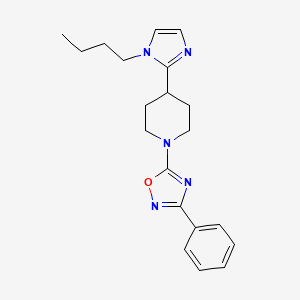

![molecular formula C16H11N3O5 B5603398 1-hydroxy-N'-[(5-nitro-2-furyl)methylene]-2-naphthohydrazide](/img/structure/B5603398.png)

1-hydroxy-N'-[(5-nitro-2-furyl)methylene]-2-naphthohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-hydroxy-N'-[(5-nitro-2-furyl)methylene]-2-naphthohydrazide, also known as Furazolidone, is a synthetic nitrofuran derivative that exhibits antibacterial, antiprotozoal, and antihelminthic properties. It has been used extensively in veterinary medicine, and it is also used in some countries for the treatment of bacterial and protozoal infections in humans.

Applications De Recherche Scientifique

Synthesis and Biological Activities

Research has demonstrated the synthesis of several hydrazide-hydrazone derivatives, including compounds related to 1-hydroxy-N'-[(5-nitro-2-furyl)methylene]-2-naphthohydrazide. These compounds have been evaluated for their antimicrobial activities against various bacteria, fungi, and yeast species, as well as for their anticonvulsant activities. For instance, specific derivatives have shown activity against Staphylococcus epidermis and Staphylococcus aureus, highlighting their potential as antimicrobial agents. Moreover, certain compounds displayed inhibition of mycobacterial growth, suggesting potential applications in treating mycobacterial infections (Ş. Küçükgüzel et al., 2003).

Antimycobacterial Activity

The coupling products from 4-aminobenzoic acid hydrazones, including structures related to this compound, have been synthesized and evaluated for their antimycobacterial activity. This research has identified compounds with significant activity against Mycobacterium tuberculosis, offering insights into the development of new antituberculosis agents. One compound, in particular, showed promising results in both primary screens and further evaluations, indicating its potential as a lead compound for antituberculosis drug development (Ş. Küçükgüzel et al., 1999).

Organic Light Emitting Diodes (OLEDs)

The synthesis and photophysical characterization of organotin compounds derived from Schiff bases, including those related to this compound, have been explored for their potential applications in organic light emitting diodes (OLEDs). This research highlights the importance of these compounds in developing materials with desirable electroluminescence properties for use in OLED technology. Preliminary studies have shown that specific derivatives can be used to fabricate diodes, demonstrating intrinsic electroluminescence properties and suggesting the possibility of their application in the production of OLED devices (M. C. García-López et al., 2014).

Novel Antiplatelet Agents

Derivatives of this compound have been discovered as potent novel antiplatelet agents. A specific compound, LASSBio-1215, has been identified as belonging to the N-methyl-N-acylhydrazone class, demonstrating antiaggregating actions on platelets induced by various agonists through the inhibition of cyclooxygenase-1 (COX-1) or thromboxane synthase. This finding suggests potential therapeutic applications of these compounds in preventing thrombotic diseases (A. P. D. Rodrigues et al., 2012).

Propriétés

IUPAC Name |

1-hydroxy-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O5/c20-15-12-4-2-1-3-10(12)5-7-13(15)16(21)18-17-9-11-6-8-14(24-11)19(22)23/h1-9,20H,(H,18,21)/b17-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYZCUJTNSCFQR-RQZCQDPDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NN=CC3=CC=C(O3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)N/N=C/C3=CC=C(O3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

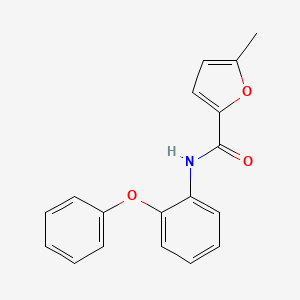

![N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5603316.png)

![5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-3-isobutyl-1-methyl-1H-pyrazole](/img/structure/B5603319.png)

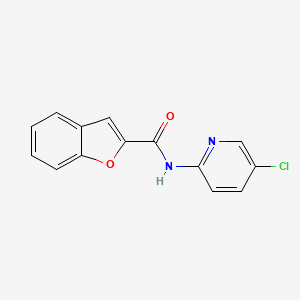

![4-({4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzamide](/img/structure/B5603326.png)

![6-chloro-3-fluoro-2-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5603327.png)

![2-methoxy-4-[2-(2-methylbenzoyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5603331.png)

![N-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5603350.png)

![2-{[(4aR*,8aR*)-4a-hydroxy-7-(methoxyacetyl)octahydro-2,7-naphthyridin-2(1H)-yl]methyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5603361.png)

![3-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-quinoxalinol](/img/structure/B5603377.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5603395.png)

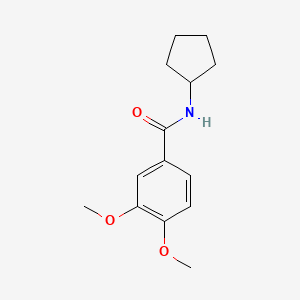

![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5603406.png)